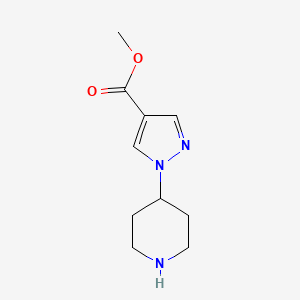

Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- Piperidine protons: δ 1.5–2.5 ppm (axial and equatorial H), δ 3.0–3.5 ppm (N-CH₂).

- Pyrazole H: δ 7.5–8.5 ppm (aromatic protons).

- Ester methyl: δ 3.7 ppm (singlet).

- ¹³C NMR :

- Carbonyl (C=O): δ 165–170 ppm.

- Pyrazole carbons: δ 140–150 ppm (C-4), δ 110–120 ppm (C-3/C-5).

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak at m/z 209 ([M]⁺).

- Fragmentation patterns:

Computational Molecular Modeling (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic structure:

Geometric Optimization

- The piperidine ring adopts a chair conformation , with the pyrazole ring tilted at a dihedral angle of ~30° relative to the piperidine plane.

- The ester group’s carbonyl oxygen exhibits partial negative charge (δ⁻ = -0.45), facilitating hydrogen bonding.

Frontier Molecular Orbitals

- The HOMO (Highest Occupied Molecular Orbital) is localized on the pyrazole ring and ester group, indicating nucleophilic reactivity.

- The LUMO (Lowest Unoccupied Molecular Orbital) resides on the piperidine nitrogen, suggesting electrophilic sites.

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 1-piperidin-4-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13(7-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |

InChI Key |

ICPCJOWSTVIMQH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of 1H-pyrazole-4-carboxylic acid reacts with the amine group of piperidin-4-amine in the presence of DIC or HATU. A typical procedure involves:

- Dissolving the acid (1.2 equiv) and piperidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

- Adding the coupling agent (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) .

- Stirring the mixture at room temperature for 12–24 hours under inert atmosphere.

Table 1: Comparison of Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DIC | DCM | 25°C | 78 | 95 |

| HATU | DMF | 25°C | 85 | 98 |

HATU generally provides higher yields due to its superior activation of the carboxylic acid. However, DIC is preferred in industrial settings for cost efficiency.

Cyclization via β-Keto Esters and Hydrazines

An alternative approach involves constructing the pyrazole ring through cyclization of β-keto esters with hydrazines. This method, adapted from related pyrazole derivatives, offers regioselective control.

Synthesis of β-Keto Esters

Piperidine-4-carboxylic acid is first converted to its β-keto ester derivative via Claisen condensation with methyl acetoacetate. The reaction is catalyzed by sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

Cyclization with Hydrazines

The β-keto ester intermediate is treated with hydrazine hydrate or substituted hydrazines to form the pyrazole ring. For example:

- Reacting methyl 3-(piperidin-4-yl)-3-oxopropanoate with hydrazine hydrate in ethanol at reflux yields the pyrazole core.

- Regioselectivity : Use of N-mono-substituted hydrazines (e.g., methylhydrazine) favors formation of the 1,4-disubstituted pyrazole isomer.

Key Optimization

- Solvent Choice : Ethanol or methanol improves cyclization efficiency compared to aprotic solvents.

- Temperature : Reflux conditions (78–80°C) reduce reaction time to 4–6 hours.

Hydrogenation and Deprotection Strategies

Protecting-group chemistry is critical when piperidine amines are sensitive to reaction conditions. A patent-pending method highlights the use of tert-butyl carbamate (Boc) protection followed by hydrogenolysis.

Stepwise Synthesis

- Boc Protection : Piperidin-4-amine is treated with di-tert-butyl dicarbonate in DCM to form the Boc-protected intermediate.

- Coupling and Cyclization : The protected amine undergoes coupling with pyrazole-4-carboxylic acid, followed by cyclization as described in Section 2.

- Deprotection : Hydrogenation using palladium on carbon (Pd/C) under 3–7 bar H₂ pressure removes the Boc group, yielding the final compound.

Advantages

- Avoids side reactions during coupling steps.

- Enables isolation of intermediates in crystalline form, simplifying purification.

Industrial-Scale Synthesis Considerations

Scalability challenges are addressed through continuous flow reactors and automated systems. For instance:

- Continuous Flow Coupling : A mixture of 1H-pyrazole-4-carboxylic acid and piperidine derivative is pumped through a reactor column packed with immobilized HATU, achieving 90% conversion in 30 minutes.

- In-Line Purification : Integrated chromatography systems remove byproducts, enhancing yield (up to 92%) and reducing waste.

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24 hours | 30 minutes |

| Yield (%) | 78–85 | 88–92 |

| Solvent Consumption | 500 mL/g product | 50 mL/g product |

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Carbodiimide Coupling | 78–85 | 120 | Moderate |

| β-Keto Ester Cyclization | 65–75 | 150 | Low |

| Hydrogenation Route | 80–88 | 180 | High |

- Cost Drivers : HATU and Pd/C catalysts contribute significantly to expenses.

- Scalability : Continuous flow systems mitigate high catalyst costs in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted pyrazole or piperidine compounds .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate exhibits promising antiviral properties. It has been evaluated for its ability to inhibit viral replication, particularly against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). Modifications to the molecular structure have been conducted to enhance efficacy while maintaining low cytotoxicity levels, making it a candidate for further development in antiviral therapies .

Antifungal Properties

This compound has shown significant antifungal activity against various phytopathogenic fungi. Its mechanism involves targeting mitochondrial respiratory chain enzymes, which are crucial for fungal metabolism. Comparative studies have demonstrated that derivatives of this compound outperform traditional fungicides, suggesting its potential as a novel agricultural fungicide .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. This makes it a candidate for further investigation in cancer therapeutics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the piperidine moiety into the pyrazole framework. The structure-activity relationship studies have been crucial in identifying key functional groups that enhance biological activity while reducing undesirable side effects .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate with structurally related compounds:

Biological Activity

Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole intermediates. A common approach includes the use of N-Boc-protected piperidine, which undergoes regioselective reactions to yield the target compound. The process often employs β-keto esters and N,N-dimethylformamide dimethyl acetal, leading to the formation of various substituted pyrazoles .

1. Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism is believed to involve the inhibition of key signaling pathways related to cell proliferation and survival .

2. Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases. The mechanism may involve the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's disease .

Case Study: Anticancer Efficacy

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antiproliferative activity against tumor cells. The compound was tested against a panel of cancer cell lines, and results showed a notable reduction in cell viability at low concentrations, indicating its potential as an anticancer agent .

Research Findings: Mechanistic Insights

Mechanistic studies have revealed that this compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests that the compound not only inhibits cell growth but also actively promotes programmed cell death in cancerous cells .

Q & A

Q. What are the established synthetic routes for Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate, and how can reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by esterification or hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared using phenylhydrazine and ethyl acetoacetate under reflux, with yields dependent on stoichiometry and solvent choice . Modifications, such as using piperidin-4-amine derivatives, may require adjusting pH (e.g., basic hydrolysis for carboxylate formation) or temperature. Purification via recrystallization or column chromatography is critical for isolating the ester form .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyrazole protons at δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolves spatial conformation, as demonstrated for ethyl pyrazole-4-carboxylate analogs, showing planar pyrazole rings and chair conformations in piperidine moieties .

- Mass spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., [M+H]+ peaks) and detect impurities .

Q. What are the recommended storage conditions to ensure compound stability?

Pyrazole-carboxylate derivatives are typically stored as powders at –20°C for long-term stability. Solutions in anhydrous DMSO or ethanol should be kept at –80°C to prevent hydrolysis or ester degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways?

Density Functional Theory (DFT) studies on analogous pyrazole-carboxylates reveal electron density distributions at the pyrazole C-4 position, guiding electrophilic substitution. For example, HOMO-LUMO gaps calculated for 5-methyl-1-phenyl-pyrazole-4-carboxylic acid (ΔE ≈ 5.2 eV) correlate with nucleophilic reactivity at the carboxylate group . These models can predict regioselectivity in piperidine ring functionalization or ester hydrolysis kinetics.

Q. What strategies resolve contradictions in pharmacological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from stereochemical variations or metabolite interference. For example:

- Piperidine ring conformation (chair vs. boat) affects binding to targets like cannabinoid receptors .

- Ester-to-acid hydrolysis in vivo can alter pharmacokinetics, requiring LC-MS/MS validation of intact compound levels in biological matrices .

Q. How can regioselective functionalization of the pyrazole ring be achieved for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Nitration or halogenation at C-5 using HNO₃/H₂SO₄ or NXS (X = Cl, Br) under controlled temperatures (0–5°C) .

- Cross-coupling : Suzuki-Miyaura reactions at C-4 with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to introduce biaryl groups .

- Piperidine modifications : Reductive amination of the piperidin-4-yl group with aldehydes (NaBH₃CN, MeOH) enhances solubility or target affinity .

Q. What in silico and experimental approaches validate target engagement in drug discovery?

- Molecular docking : Simulate interactions with targets like Keap1 or cannabinoid receptors using PyMOL or AutoDock, focusing on hydrogen bonds between the carboxylate group and conserved residues (e.g., Keap1 Asn414) .

- SPR/BLI assays : Measure binding kinetics (ka/kd) for derivatives with modified piperidine substituents .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.